KMI169

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

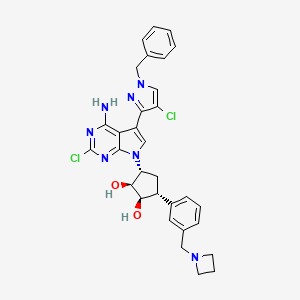

C31H31Cl2N7O2 |

|---|---|

分子量 |

604.5 g/mol |

IUPAC名 |

(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol |

InChI |

InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1 |

InChIキー |

GRKYJLSMFYQHMP-APASRLOHSA-N |

異性体SMILES |

C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |

正規SMILES |

C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |

製品の起源 |

United States |

Foundational & Exploratory

The Therapeutic Potential of KMI169: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMI169 has emerged as a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), presenting a promising therapeutic avenue, particularly in the context of oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate this information. The described signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Lysine methyltransferase 9 (KMT9), also known as SETD8, is a protein methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1), a modification associated with the regulation of gene expression and cell cycle control.[1][2] Elevated KMT9 activity has been implicated in the proliferation of various cancer cells, including those of the prostate, lung, colon, and bladder, making it an attractive target for therapeutic intervention.[3][4]

This compound is a first-in-class, potent, and selective small molecule inhibitor of KMT9.[5][6] It functions as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of KMT9.[3][5] This targeted inhibition leads to the downregulation of genes essential for cell cycle progression, ultimately impairing the proliferation of tumor cells.[3][5] Notably, this compound has demonstrated significant anti-proliferative effects in cancer cell lines that are resistant to current standard-of-care therapies, such as castration- and enzalutamide-resistant prostate cancer.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Target | Reference |

| IC50 | 0.05 µM (50 nM) | KMT9 | [3][5] |

| Kd | 0.025 µM (25 nM) | KMT9 | [3][5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (GI50 values)

| Cell Line | Cancer Type | GI50 Value | Reference |

| PC-3M | Prostate Cancer | 150 nM | [3] |

| DU145 | Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |

| LNCaP-abl | Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |

| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |

| J82 | Bladder Cancer | 371 nM | [3] |

| RT-112 | Bladder Cancer | 320 nM | [3] |

| 5637 | Bladder Cancer | Proliferation impaired | [3] |

| CAL-29 | Bladder Cancer | Proliferation impaired | [3] |

| UM-UC-3 | Bladder Cancer | Proliferation impaired | [3] |

Table 3: Selectivity Profile of this compound

| Target | Inhibition | Concentration | Reference |

| PRMT5 | ~60% maximum inhibition | 30 µM | [3][5] |

| Other Histone Markers (H3K4me2, H3K9me2, H4K20me1) | No alteration | 500 nM | [3][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of KMT9. This inhibition prevents the monomethylation of histone H4 at lysine 12 (H4K12me1). The reduction in H4K12me1 levels alters the chromatin landscape and leads to the downregulation of a specific set of genes that are critical for cell cycle progression.[1][2][3] Key downstream target genes affected by this compound include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[3] The collective downregulation of these genes results in cell cycle arrest and a potent anti-proliferative effect on cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against KMT9 was determined using a radiometric assay.

-

Objective: To determine the IC50 value of this compound against KMT9.

-

Methodology:

-

Recombinant KMT9 enzyme is incubated with a histone H4 peptide substrate and ³H-labeled S-adenosylmethionine (SAM) as the methyl donor.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled methylated peptide is separated from the unreacted ³H-SAM.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in various cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

GI50 values are calculated by plotting cell viability against the logarithm of the drug concentration.

-

Western Blot Analysis for Histone Methylation

The effect of this compound on cellular histone methylation levels was determined by Western blotting.

-

Objective: To assess the in-cell inhibition of KMT9 by measuring the levels of its product, H4K12me1.

-

Methodology:

-

Prostate cancer cells (e.g., PC-3M) are treated with this compound (e.g., 500 nM) or a control for a specified duration (e.g., 3 days).[3][5]

-

Cells are harvested, and histones are extracted from the nuclei.

-

Protein concentrations are determined, and equal amounts of histone extracts are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for H4K12me1.

-

A loading control antibody (e.g., total Histone H3 or H4) is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm the direct binding of this compound to KMT9 in a cellular context.

-

Objective: To demonstrate target engagement of this compound with KMT9 in intact cells.

-

Methodology:

-

Intact cells are treated with this compound or a vehicle control.

-

The cell suspensions are heated to a range of temperatures, causing protein denaturation and aggregation.

-

The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

-

The amount of soluble KMT9 at each temperature is quantified by Western blotting or other protein detection methods.

-

Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.

-

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly support its therapeutic potential as a novel anti-cancer agent. Its potent and selective inhibition of KMT9, coupled with its ability to suppress the proliferation of therapy-resistant cancer cells, highlights a promising new strategy for treating cancers with high unmet medical needs.[7]

Future research should focus on several key areas:

-

In Vivo Efficacy: Comprehensive in vivo studies using xenograft and patient-derived xenograft (PDX) models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing cancer therapies could lead to more effective treatment regimens.

-

Clinical Development: The promising preclinical profile of this compound warrants its advancement into clinical trials to assess its safety and efficacy in cancer patients.

References

- 1. biorxiv.org [biorxiv.org]

- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.wiki [static.igem.wiki]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

KMI169: A Technical Guide to a Novel Epigenetic Regulator in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are pivotal in regulating gene expression and cellular function, and their dysregulation is a hallmark of cancer. The lysine methyltransferase KMT9 has emerged as a critical player in oncogenesis, particularly in therapy-resistant cancers. This technical guide provides an in-depth overview of KMI169, a potent and selective inhibitor of KMT9, and its role in epigenetic regulation. We will delve into its mechanism of action, present key quantitative data on its efficacy and selectivity, detail relevant experimental protocols, and visualize its impact on cellular signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KMT9.

Introduction to KMT9 and this compound

Lysine methyltransferase 9 (KMT9) is a Rossmann-fold-containing methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[1] This epigenetic mark is associated with the regulation of genes involved in critical cellular processes, including the cell cycle.[1][2] Dysregulation of KMT9 has been implicated in the proliferation of various cancer cells, including those of the prostate, lung, and colon, making it a compelling therapeutic target.[1][3]

This compound is a first-in-class, potent, and selective small-molecule inhibitor of KMT9.[1][4] It was developed through structure-guided drug design and functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1][4] By inhibiting the catalytic activity of KMT9, this compound has demonstrated significant anti-proliferative effects in cancer cells, including castration- and enzalutamide-resistant prostate cancer models.[1][4]

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Binding Affinity of this compound for KMT9

| Parameter | Value | Description |

| IC50 | 0.05 µM | The half-maximal inhibitory concentration of this compound against KMT9 enzymatic activity.[5] |

| Kd | 0.025 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to KMT9.[5] |

Table 2: Selectivity Profile of this compound

| Methyltransferase | Inhibition | Notes |

| A panel of SET-domain and Rossmann-fold methyltransferases | High Selectivity | This compound showed high selectivity for KMT9 when screened against a large panel of other methyltransferases.[1] |

| PRMT5 | ~60% at 30 µM | Even at a high concentration, this compound only achieved partial inhibition of PRMT5, suggesting it does not effectively target cellular PRMT5.[1][5] |

| Protein Kinases | High Selectivity | A KINOMEscan™ screen against 97 kinases confirmed the high selectivity of this compound for KMT9.[1] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| PC-3M | Prostate Cancer | 150 |

| DU145 | Prostate Cancer | Data not specified |

| LNCaP-abl | Prostate Cancer | Data not specified |

| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Data not specified |

| J82 | Bladder Cancer | 371 |

| RT-112 | Bladder Cancer | 320 |

| 5637 | Bladder Cancer | Data not specified |

| CAL-29 | Bladder Cancer | Data not specified |

| UM-UC-3 | Bladder Cancer | Data not specified |

GI50 is the concentration that causes 50% inhibition of cell growth.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of KMT9. This leads to a reduction in the levels of H4K12me1, an epigenetic mark that KMT9 is responsible for "writing". The decrease in H4K12me1 at the promoters of specific genes results in the downregulation of their expression. Many of these KMT9 target genes are critically involved in cell cycle regulation.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits KMT9, leading to reduced H4K12me1 and downregulation of cell cycle genes, ultimately impairing tumor cell proliferation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research publications.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Methodology Overview:

-

Cell Treatment: Cancer cells are treated with either this compound or a vehicle control (e.g., DMSO).

-

Heating: The treated cells are lysed, and the lysates are heated across a range of temperatures.

-

Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Detection: The amount of soluble KMT9 in the supernatant is quantified, typically by Western blotting.

-

Analysis: A melting curve is generated by plotting the amount of soluble KMT9 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates that the inhibitor has bound to and stabilized KMT9.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology Overview:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound or a control compound.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound, and the GI50 value is determined.

Drug Discovery and Development Workflow

The development of this compound followed a structured drug discovery pipeline, from target identification to a promising preclinical candidate.

Caption: The logical progression of this compound's discovery and preclinical development.

Conclusion and Future Directions

This compound represents a significant advancement in the field of epigenetic therapy. As a potent and selective inhibitor of KMT9, it offers a promising therapeutic strategy for various cancers, particularly those that have developed resistance to standard treatments. The data presented in this guide underscore its potential as a valuable tool for further research into the biological roles of KMT9 and as a lead compound for the development of novel anti-cancer drugs. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of KMT9 biology and the development of inhibitors like this compound hold the potential to open new avenues for personalized cancer medicine.

References

- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uni-luebeck.de [research.uni-luebeck.de]

- 3. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

KMI169: A Selective Inhibitor of Lysine Methyltransferase 9 (KMT9) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMI169 has emerged as a potent and highly selective small molecule inhibitor of lysine methyltransferase 9 (KMT9), a key epigenetic regulator implicated in various cancers, including prostate, lung, colon, and bladder cancer.[1][2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of KMT9 inhibition.

Introduction to KMT9

Lysine methyltransferase 9 (KMT9), also known as HEMK2 or N6AMT1, is a histone methyltransferase that, in a heterodimeric complex with TRMT112, specifically monomethylates histone H4 at lysine 12 (H4K12me1).[5] This epigenetic mark is enriched at the promoters of genes involved in cell cycle regulation.[2][5] Dysregulation of KMT9 activity has been linked to the proliferation of cancer cells, including those resistant to conventional therapies, making it an attractive therapeutic target.[2][3][6][7] KMT9's role in controlling the expression of critical cell cycle genes highlights its importance in tumor progression.[4][5]

This compound: Mechanism of Action

This compound acts as a bi-substrate inhibitor, concurrently targeting the binding pockets for the cofactor S-5'-adenosyl-L-methionine (SAM) and the histone substrate of KMT9.[1][2] This dual-targeting mechanism contributes to its high potency and selectivity. By occupying these essential binding sites, this compound effectively blocks the catalytic activity of KMT9, preventing the methylation of H4K12.[7] This inhibition leads to the downregulation of KMT9 target genes, ultimately impairing cancer cell proliferation.[1][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| IC50 (KMT9) | 0.05 µM | [1] |

| Kd (KMT9) | 0.025 µM | [1] |

Table 2: Cellular Activity of this compound (GI50 Values)

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| PC-3M | Prostate Cancer | 150 | [9] |

| DU145 | Prostate Cancer | Not specified | [1] |

| LNCaP-abl | Prostate Cancer | Not specified | [1] |

| LNCaP-abl EnzaR | Prostate Cancer | Not specified | [1] |

| J82 | Bladder Cancer | 371 | [4][9] |

| RT-112 | Bladder Cancer | 320 | [4][9] |

| 5637 | Bladder Cancer | Not specified | [4][9] |

| CAL-29 | Bladder Cancer | Not specified | [4][9] |

| UM-UC-3 | Bladder Cancer | Not specified | [4][9] |

Selectivity Profile

This compound exhibits high selectivity for KMT9 over other methyltransferases. A screening against a panel of SET domain- and Rossmann fold-containing methyltransferases showed minimal off-target activity.[7][10] Notably, even at a high concentration of 30 µM, this compound only achieved approximately 60% inhibition of PRMT5, suggesting it does not significantly target cellular PRMT5.[1][7] Further confirming its selectivity, this compound did not alter other histone marks such as H3K4me2, H3K9me2, and H4K20me1 in PC-3M prostate cancer cells.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Radiometric Filter Binding Assay for IC50 Determination

This assay is a standard method for measuring the activity of methyltransferases by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant KMT9 enzyme, a histone H4-derived peptide substrate, and [3H]-labeled S-adenosyl-L-methionine (SAM) in a suitable assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic reaction to proceed.

-

Quenching and Filtration: Stop the reaction and spot the mixture onto a filter membrane that binds the peptide substrate.

-

Washing: Wash the filter membrane to remove unincorporated [3H]-SAM.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context based on the principle of ligand-induced thermal stabilization.[8][11]

Protocol:

-

Cell Treatment: Treat intact cancer cells (e.g., PC-3M) with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.[4]

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-6 minutes) to induce protein denaturation and aggregation.[4][11]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.[11]

-

Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Analysis: Analyze the amount of soluble KMT9 in the supernatant at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble KMT9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[4]

Western Blotting for H4K12me1 Levels

This technique is used to measure the cellular levels of H4K12me1 to confirm the inhibitory effect of this compound on KMT9 activity in cells.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., PC-3M) and treat them with this compound (e.g., 500 nM) or a control compound for various time points (e.g., 1, 2, and 3 days).[4]

-

Histone Extraction: Isolate histones from the treated cells using an appropriate extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4K12me1. A primary antibody for total Histone H4 should be used as a loading control.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of H4K12me1 normalized to total Histone H4.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to determine if KMT9 inhibition by this compound affects the association of KMT9 with the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for KMT9 or a control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Quantitative PCR (qPCR): Use qPCR with primers specific to the promoter regions of known KMT9 target genes (e.g., cell cycle regulators) to quantify the amount of immunoprecipitated DNA. A decrease in the enrichment of these promoters in this compound-treated cells compared to control cells indicates reduced KMT9 binding.

KMT9 Signaling and Downstream Effects of this compound

KMT9 plays a crucial role in gene expression by monomethylating H4K12 at the promoters of target genes. This epigenetic modification is associated with transcriptional regulation. Inhibition of KMT9 by this compound leads to a reduction in H4K12me1 levels, which in turn downregulates the expression of genes essential for cell cycle progression.[1][8] Genes reported to be downregulated by this compound include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1][9] The collective downregulation of these genes results in cell cycle arrest and a potent anti-proliferative effect in cancer cells.[3]

Conclusion

This compound is a valuable research tool for elucidating the biological functions of KMT9 and a promising lead compound for the development of novel cancer therapeutics.[2] Its high potency, selectivity, and demonstrated cellular activity in various cancer models, including treatment-resistant prostate cancer, underscore its potential.[3][6] This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate further research into this innovative epigenetic inhibitor.

References

- 1. PXD008965 - KMT9 writes the histone mark H4K12me1 and controls metabolism and proliferation of castration-resistant prostate cancer cells - OmicsDI [omicsdi.org]

- 2. research.uni-luebeck.de [research.uni-luebeck.de]

- 3. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Game-Changing Prostate Cancer Inhibitor [docquity.com]

- 7. researchgate.net [researchgate.net]

- 8. huber.embl.de [huber.embl.de]

- 9. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

KMI169: A Technical Whitepaper on the Discovery and Development of a Novel KMT9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KMI169 is a potent and selective, first-in-class small molecule inhibitor of lysine methyltransferase 9 (KMT9). Developed through a structure-guided design, this compound functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9. This targeted inhibition disrupts the epigenetic regulation of key cell cycle genes, leading to potent anti-proliferative effects in various cancer cell lines, including therapy-resistant prostate cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction

Protein methyltransferases (PMTs) are a critical class of enzymes involved in the epigenetic regulation of gene expression.[1] Their dysregulation has been implicated in a multitude of diseases, including cancer.[2] Lysine methyltransferase 9 (KMT9), a Rossmann-fold histone lysine methyltransferase, has emerged as a promising therapeutic target.[1][2] KMT9 catalyzes the monomethylation of histone H4 at lysine 12 (H4K12me1), a modification linked to the regulation of genes controlling cellular proliferation.[3] Notably, the enzymatic activity of KMT9 is crucial for the proliferation of various tumor cells, including those in prostate, lung, and colon cancers.[2] This dependency identifies KMT9 as a druggable target for oncological intervention.

This compound was developed as a potent and selective inhibitor to probe the cellular functions of KMT9 and to serve as a lead compound for the development of clinical candidates. Its development was based on a bi-substrate inhibitor strategy, which has proven successful in targeting other PMTs. This whitepaper will detail the discovery, biochemical and cellular characterization, and the preclinical anti-cancer activity of this compound.

Discovery and Structure-Guided Design

The development of this compound was a result of a meticulous structure-guided design process aimed at creating a high-affinity inhibitor that mimics both the SAM cofactor and the lysine substrate of KMT9. This bi-substrate approach is a powerful strategy for achieving both potency and selectivity.[1] The iterative process of design, synthesis, and biological evaluation, guided by the crystal structure of KMT9, allowed for the optimization of the compound's potency, selectivity, and pharmacological properties.[4]

Mechanism of Action

This compound acts as a competitive inhibitor of KMT9. By occupying both the SAM and substrate binding sites, it effectively blocks the catalytic activity of the enzyme.[5] This inhibition prevents the transfer of a methyl group to histone H4 at lysine 12.[5] The reduction in H4K12me1 levels alters the expression of KMT9 target genes, many of which are critically involved in the regulation of the cell cycle.[5] The downstream effect is a potent suppression of tumor cell proliferation.

Quantitative Data

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Description |

| IC50 | 0.05 µM | Half-maximal inhibitory concentration against KMT9.[5] |

| Kd | 0.025 µM | Dissociation constant for KMT9 binding.[5] |

Table 2: Selectivity Profile of this compound

| Off-Target | Inhibition | Notes |

| PRMT5 | ~60% at 30 µM | This compound shows significantly lower potency against PRMT5 compared to KMT9.[5] |

| Other Methyltransferases | Minimal | High selectivity was observed against a large panel of SET domain and Rossmann-fold methyltransferases. |

| Protein Kinases | Minimal | This compound displays high selectivity against a broad panel of protein kinases. |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| PC-3M | Prostate Cancer | 150[1] |

| DU145 | Prostate Cancer | Proliferation impaired[5] |

| LNCaP-abl | Prostate Cancer (Enzalutamide-resistant) | Proliferation impaired[5] |

| LNCaP-abl EnzaR | Prostate Cancer (Enzalutamide-resistant) | Proliferation impaired[5] |

| J82 | Bladder Cancer | 371[5] |

| RT-112 | Bladder Cancer | 320[5] |

| 5637 | Bladder Cancer | Proliferation impaired[5] |

| CAL-29 | Bladder Cancer | Proliferation impaired[5] |

| UM-UC-3 | Bladder Cancer | Proliferation impaired[5] |

Note: Proliferation of HepG2 (liver cancer) and PANC-1 (pancreatic cancer) cells were not significantly affected by this compound.[5]

Experimental Protocols

Western Blot Analysis

To assess the cellular effects of this compound on histone methylation, Western blotting was performed on lysates from treated cancer cell lines.

-

Cell Lysis: Cells were cultured and treated with this compound at the desired concentrations and durations (e.g., 500 nM for 3 days for H4K12me1 analysis in PC-3M cells).[5] Following treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Membranes were blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies specific for H4K12me1 and other histone marks (e.g., H3K4me2, H3K9me2, H4K20me1) as controls.[5] A primary antibody against a housekeeping protein (e.g., total Histone H4 or GAPDH) was used as a loading control. After washing, membranes were incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or a control compound for a specified period (e.g., 7 days for prostate cancer cell lines).[5]

-

MTT Addition: Following the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and the GI50 (the concentration that causes 50% growth inhibition) was determined.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development . There are no registered clinical trials for this compound on major clinical trial registries such as ClinicalTrials.gov or the EU Clinical Trials Register. The published research highlights its promise as a therapeutic candidate, particularly for treatment-resistant prostate cancer, and suggests it is a valuable tool for further investigation into KMT9 biology.[3]

Conclusion

This compound represents a significant advancement in the field of epigenetic drug discovery. As a potent and highly selective inhibitor of KMT9, it has demonstrated robust anti-proliferative activity in preclinical models of cancer, including those resistant to current therapies. The detailed understanding of its mechanism of action and the availability of well-defined experimental protocols will facilitate further research and development. The data presented in this whitepaper underscores the potential of this compound as a promising candidate for future clinical investigation in the treatment of various malignancies.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Game-Changing Prostate Cancer Inhibitor [docquity.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. texaschildrens.org [texaschildrens.org]

KMI169: A Novel Inhibitor of KMT9 with Potent Activity Against Castration-Resistant Prostate Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and cellular impact of KMI169, a first-in-class, potent, and selective small molecule inhibitor of lysine methyltransferase 9 (KMT9). The document focuses on its effects on castration-resistant prostate cancer (CRPC) cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying molecular pathways and experimental designs.

Core Mechanism of Action

This compound functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1] This dual inhibition leads to a highly potent and selective blockade of KMT9's catalytic activity. The primary molecular consequence of KMT9 inhibition by this compound in prostate cancer cells is the reduction of histone H4 lysine 12 monomethylation (H4K12me1), a key epigenetic mark regulated by KMT9.[1] This alteration in the epigenetic landscape leads to the downregulation of a specific set of genes, many of which are critically involved in cell cycle regulation.[1][2] The ultimate outcome of this cascade of events is the potent suppression of tumor cell proliferation, including in CRPC cells that are resistant to standard-of-care therapies like enzalutamide.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound against KMT9 and CRPC cells.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (KMT9) | 0.05 µM | [3] |

| Kd (KMT9) | 0.025 µM | [3] |

Table 2: Anti-proliferative Activity of this compound in CRPC Cell Lines

| Cell Line | Description | GI50 | Reference |

| PC-3M | Castration-Resistant | 150 nM | [3] |

| DU145 | Castration-Resistant | Data not specified | [3] |

| LNCaP-abl | Castration-Resistant | Data not specified | [3] |

| LNCaP-abl EnzaR | Enzalutamide-Resistant | Data not specified | [3] |

Table 3: Effect of this compound on Gene Expression in PC-3M Cells

| Gene | Function | Effect | Reference |

| MYB | Transcription factor, cell cycle progression | Downregulated | [3] |

| AURKB | Mitotic kinase | Downregulated | [3] |

| FOXA1 | Transcription factor in prostate cancer | Downregulated | [3] |

| CDK2 | Cell cycle kinase | Downregulated | [3] |

| BIRC5 (Survivin) | Apoptosis inhibitor | Downregulated | [3] |

| E2F1 | Transcription factor, cell cycle progression | Downregulated | [3] |

| E2F8 | Transcription factor, cell cycle progression | Downregulated | [3] |

| CDC6 | DNA replication initiation | Downregulated | [3] |

| LIG1 | DNA ligase | Downregulated | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the signaling pathway of this compound and the workflows of key experiments.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Culture

-

Cell Lines: PC-3M, DU145, LNCaP-abl, and LNCaP-abl EnzaR castration-resistant prostate cancer cell lines were utilized.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability (MTT) Assay

-

Cell Seeding: CRPC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 7 days at 37°C.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Formazan Solubilization: After a 4-hour incubation at 37°C, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.

Western Blot Analysis

-

Cell Treatment and Lysis: PC-3M cells were treated with 500 nM this compound for 1, 2, or 3 days. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against H4K12me1 and Histone H4 (as a loading control).

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA-Sequencing (RNA-Seq) Analysis

-

Cell Treatment: PC-3M cells were treated with 360 nM this compound or DMSO control for 4 days.

-

RNA Isolation: Total RNA was extracted from the cells using the RNeasy Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation: RNA-seq libraries were prepared from high-quality total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

-

Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate paired-end reads.

-

Data Analysis: Raw sequencing reads were aligned to the human reference genome (hg38). Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment compared to the DMSO control. Gene Ontology (GO) and pathway analysis were subsequently performed to identify the biological processes affected by this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its targeted inhibition of KMT9 leads to a cascade of epigenetic and transcriptional changes that ultimately suppress the proliferation of cancer cells, including those resistant to current therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other KMT9 inhibitors as a new class of oncology therapeutics.

References

The Structure-Activity Relationship of KMI169: A Technical Guide to a Novel KMT9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9). This compound operates as a bi-substrate inhibitor, concurrently targeting the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1][2][3][4] This dual-targeting mechanism contributes to its high potency and selectivity, making it a valuable tool for investigating the cellular functions of KMT9 and a promising starting point for the development of therapeutics for cancers, including therapy-resistant prostate cancer.[2][3]

Core Quantitative Data

The following tables summarize the key quantitative metrics defining the activity of this compound and its control compound, KMI169Ctrl.

| Compound | Target | IC50 (µM) | Kd (µM) |

| This compound | KMT9 | 0.05[1] | 0.025[1] |

| KMI169Ctrl | KMT9 | - | No Binding |

| Cell Line | Cancer Type | GI50 (nM) - this compound | GI50 (nM) - KMI169Ctrl |

| PC-3M | Prostate Cancer | 150 | >10,000 |

| DU145 | Prostate Cancer | 230 | >10,000 |

| LNCaP-abl | Prostate Cancer | 210 | >10,000 |

| LNCaP-abl EnzaR | Prostate Cancer | 250 | >10,000 |

| J82 | Bladder Cancer | 371[1][5] | - |

| RT-112 | Bladder Cancer | 320[1][5] | - |

| 5637 | Bladder Cancer | Proliferation Impaired | - |

| CAL-29 | Bladder Cancer | Proliferation Impaired | - |

| UM-UC-3 | Bladder Cancer | Proliferation Impaired | - |

| HepG2 | Liver Cancer | Not Affected | - |

| PANC-1 | Pancreatic Cancer | Not Affected | - |

Mechanism of Action & Signaling Pathway

This compound inhibits the catalytic activity of KMT9, a histone methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[5][6] This inhibition leads to a reduction in global H4K12me1 levels within cells.[1] The downstream consequence of this epigenetic modification is the selective downregulation of genes involved in cell cycle regulation.[1][2][3][4] Key genes affected include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1] The suppression of these pro-proliferative genes ultimately leads to the impairment of tumor cell proliferation.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

KMT9 Methyltransferase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of KMT9.

Methodology:

-

Recombinant KMT9 enzyme, a histone H4 peptide substrate, and S-[³H]-adenosyl-L-methionine (SAM) are combined in a reaction buffer.

-

The inhibitor, this compound, is added at varying concentrations.

-

The reaction is incubated to allow for the transfer of the ³H-methyl group from SAM to the histone peptide.

-

The reaction is stopped, and the radiolabeled peptide is captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Microscale Thermophoresis (MST)

MST is utilized to determine the binding affinity (Kd) of this compound to KMT9.

Methodology:

-

His-tagged KMT9 is labeled with a fluorescent dye (e.g., RED-tris-NTA).[7]

-

A serial dilution of this compound is prepared.

-

The labeled KMT9 (at a constant concentration) is mixed with each dilution of this compound and incubated to reach binding equilibrium.[7]

-

The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled KMT9 along a temperature gradient.

-

The change in thermophoresis upon binding of this compound is used to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the engagement of this compound with its target, KMT9, within a cellular context.

Methodology:

-

Intact cells (e.g., PC-3M prostate cancer cells) are treated with this compound or a vehicle control.[7]

-

The cells are heated to various temperatures, causing proteins to denature and aggregate.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble KMT9 at each temperature is quantified by Western blot.

-

Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in the melting curve for this compound-treated cells compared to control cells indicates target engagement.[7]

Western Blot Analysis for H4K12me1 Levels

This method is used to measure the downstream effect of this compound on its epigenetic mark.

Methodology:

-

Prostate cancer cells (e.g., PC-3M) are treated with this compound or KMI169Ctrl for various durations (e.g., 1, 2, and 3 days).[7]

-

Histones are extracted from the cell nuclei.

-

The histone extracts are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with a primary antibody specific for H4K12me1.

-

A secondary antibody conjugated to a fluorescent or chemiluminescent reporter is used for detection.

-

Total histone H4 levels are also measured as a loading control.[7]

Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound on cancer cell lines are determined using an MTT assay.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or KMI169Ctrl.

-

After a defined incubation period (e.g., 7 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.

-

The half-maximal growth inhibition (GI50) values are calculated.[7]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of a KMT9 inhibitor like this compound.

Structure-Activity Relationship (SAR) Insights

The development of this compound was guided by structure-based drug design.[2][3] Initial SAR studies have highlighted the importance of specific chemical moieties for potent KMT9 inhibition. For instance, modifications to the 1-amino group of precursor compounds significantly impacted potency, with a primary amine demonstrating superior activity compared to monomethylated or dimethylated amines, underscoring the critical role of hydrogen bond donation in ligand binding. Further optimization of the substrate-mimicking portion of the molecule led to the identification of this compound as a highly potent and selective inhibitor. The development of a structurally related control compound, KMI169Ctrl, which is inactive against KMT9, further validates that the observed cellular effects are due to the specific inhibition of KMT9.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer [mdpi.com]

- 5. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

KMI169: A Novel Inhibitor Targeting KMT9 in Bladder Cancer Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of KMI169 in bladder cancer cell proliferation. This compound is a recently developed selective small-molecule inhibitor of Lysine Methyltransferase 9 (KMT9), an enzyme implicated in the progression of various cancers, including muscle-invasive bladder cancer (MIBC).[1][2] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound functions by targeting the catalytic activity of KMT9, a histone methyltransferase that plays a crucial role in regulating gene expression.[2][3] KMT9, an obligate heterodimer composed of KMT9α and KMT9β, monomethylates histone H4 at lysine 12 (H4K12me1).[4] This epigenetic modification is critical for the expression of genes involved in cell cycle control and proliferation.[4] By fitting into the active site of KMT9, this compound acts as a "key in its lock," effectively blocking its enzymatic function.[5][6] This inhibition of KMT9's catalytic activity leads to a downstream deregulation of target gene expression, ultimately impairing the proliferation of bladder cancer cells.[2][4] Notably, the anti-proliferative effects of this compound have been observed in various MIBC cell lines.[1][2]

Quantitative Data on Proliferative Inhibition

The efficacy of this compound in inhibiting the proliferation of various muscle-invasive bladder cancer (MIBC) cell lines has been quantified using half-maximal growth inhibition (GI50) values, as determined by MTT viability assays.[1][7]

| Cell Line | GI50 (µM) for this compound |

| J82 | 0.15 |

| RT-112 | Not explicitly stated, but inhibited |

| 5637 | Not explicitly stated, but inhibited |

| CAL-29 | Not explicitly stated, but inhibited |

| HT-1376 | Not explicitly stated, but inhibited |

| UM-UC-3 | Not explicitly stated, but inhibited |

Data represents the concentration of this compound required to inhibit cell growth by 50%. Assays were performed over a 96-hour treatment period. A control compound, KMI169Ctrl, showed no significant effect on cell proliferation.[4]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in bladder cancer cell proliferation.

Cell Culture

Human bladder cancer cell lines (5637, CAL-29, HT-1376, UM-UC-3, and J82) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.

MTT Viability Assay

-

Cell Seeding: Bladder cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with varying concentrations of this compound or the control compound KMI169Ctrl.

-

Incubation: The cells were incubated for 96 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The GI50 values were calculated from the dose-response curves.[7]

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound or DMSO were lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against KMT9α, KMT9β, H4K12me1, or Histone H4.[4]

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from treated cells using an RNeasy Mini Kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a High-Capacity cDNA Reverse Transcription Kit.

-

PCR Amplification: qRT-PCR was performed using a SYBR Green PCR Master Mix and gene-specific primers for Cdk6, Wee1, Dag1, Itga6, Birc5, Cav1, and Thbs1.[2]

-

Data Analysis: The relative mRNA expression levels were calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in bladder cancer cells.

Caption: Downstream effects of KMT9 inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Game-Changing Prostate Cancer Inhibitor [docquity.com]

- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing KMI169 in a Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement of KMT9

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within the complex environment of a living cell. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This application note provides a detailed protocol for using KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), in a CETSA to confirm its direct binding to KMT9 in a cellular context. This compound has been identified as a bi-substrate inhibitor that targets the S-5'-adenosyl-L-methionine (SAM) and substrate binding pockets of KMT9.[1][2] By inhibiting KMT9, this compound can downregulate genes involved in cell cycle regulation and subsequently impair the proliferation of tumor cells.[1][2][3] This makes verifying its engagement with KMT9 in cells a critical step in its development as a potential therapeutic agent.

Key Concepts of CETSA

The core principle of CETSA is that the binding of a small molecule to its protein target alters the protein's thermal stability. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and its melting temperature (Tm), the temperature at which 50% of the protein is denatured, increases. This thermal shift (ΔTm) is a direct indicator of target engagement. The amount of soluble protein remaining at different temperatures can be quantified, typically by Western blotting, to generate a melting curve.

This compound and its Target: KMT9

This compound is a selective inhibitor of KMT9, a lysine methyltransferase that plays a crucial role in the regulation of gene expression.[1][2] KMT9, in a complex with its partner TRMT112, monomethylates histone H4 at lysine 12 (H4K12me1).[4][5] This epigenetic modification is associated with the regulation of genes that control cell cycle progression.[4][5] Dysregulation of KMT9 activity has been implicated in the proliferation of various cancers, including prostate cancer.[1][3][4] Therefore, inhibitors of KMT9 like this compound are of significant interest for cancer therapy. Cellular thermal shift assays have demonstrated robust engagement of this compound with endogenous KMT9 in cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from CETSA experiments performed with this compound, demonstrating its ability to stabilize KMT9 in different prostate cancer cell lines.

| Cell Line | Compound | Concentration | Target Protein | ΔTm (K) | Reference |

| PC-3M | This compound | 1 µM | KMT9 | 9.8 | [1] |

| LNCaP-abl | This compound | 1 µM | KMT9 | 8.3 | [1] |

| PC-3M | KMI169Ctrl | 1 µM | KMT9 | 1.0 | [1] |

KMI169Ctrl is a negative control compound that does not significantly bind to or stabilize KMT9.[1]

Experimental Protocols

This section provides a detailed methodology for performing a CETSA experiment with this compound to assess its engagement with KMT9.

Materials and Reagents

-

Cell Lines: Human prostate cancer cell lines (e.g., PC-3M or LNCaP-abl)

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compounds:

-

This compound (prepared as a stock solution in DMSO)

-

KMI169Ctrl (negative control, prepared as a stock solution in DMSO)

-

DMSO (vehicle control)

-

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Protease Inhibitor Cocktail

-

Lysis Buffer: (e.g., RIPA buffer or a buffer containing 0.3% NP-40 and protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE Gels

-

PVDF Membranes

-

Transfer Buffer

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Anti-KMT9 antibody

-

Anti-loading control antibody (e.g., anti-Actin or anti-GAPDH)

-

-

Secondary Antibody: HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) Substrate

-

Thermal Cycler or Heating Block

-

Centrifuge

-

Western Blotting Equipment

Experimental Workflow Diagram

Caption: CETSA experimental workflow for this compound.

Step-by-Step Protocol

1. Cell Culture and Treatment:

-

Seed the chosen prostate cancer cells (e.g., PC-3M) in culture plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

On the day of the experiment, replace the culture medium with fresh medium containing this compound (e.g., 1 µM), KMI169Ctrl (e.g., 1 µM), or an equivalent volume of DMSO (vehicle control).

-

Incubate the cells for a predetermined time (e.g., 1-3 hours) at 37°C in a CO2 incubator.

2. Heat Shock:

-

After incubation, harvest the cells by trypsinization or scraping.

-

Wash the cells with ice-cold PBS containing a protease inhibitor cocktail.

-

Resuspend the cell pellet in PBS with protease inhibitors to a desired cell density.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler or heating block and subject them to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes). Include a control sample that is not heated (kept at room temperature or on ice).

-

After heating, immediately cool the samples on ice.

3. Cell Lysis and Protein Extraction:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.

-

Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

4. Protein Analysis (Western Blotting):

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare the samples for SDS-PAGE by adding loading buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KMT9 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., Actin).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

-

Quantify the band intensities for KMT9 and the loading control at each temperature point using image analysis software.

-

Normalize the KMT9 band intensity to the loading control for each sample.

-

Plot the normalized KMT9 intensity as a function of temperature for the DMSO, this compound, and KMI169Ctrl treated samples. This will generate the melting curves.

-

Determine the melting temperature (Tm) for each condition, which is the temperature at which the normalized intensity is reduced to 50% of the unheated control.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample (ΔTm = Tm(this compound) - Tm(DMSO)). A significant positive ΔTm indicates stabilization of KMT9 by this compound.

KMT9 Signaling Pathway

KMT9 plays a crucial role in cell cycle regulation by controlling the expression of key cell cycle genes. Inhibition of KMT9 by this compound disrupts this process, leading to impaired cancer cell proliferation.

Caption: KMT9 signaling pathway and inhibition by this compound.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a cellular thermal shift assay to confirm its engagement with the target protein KMT9. The detailed protocol and supporting information will enable researchers to robustly validate the intracellular activity of this compound and similar small molecule inhibitors, a critical step in the drug discovery and development process. The provided quantitative data and pathway information offer a solid foundation for interpreting the experimental results and understanding the mechanism of action of this compound.

References

- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining the Potency of KMI169: Application Notes and Protocols for IC50 Determination in Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), across various cancer cell lines.

Introduction

This compound is a selective, bi-substrate inhibitor that targets the S-5'-adenosyl-L-methionine (SAM) cofactor and substrate binding pockets of KMT9.[1][2][3] By inhibiting KMT9, this compound downregulates the expression of genes crucial for cell cycle regulation, leading to impaired proliferation of tumor cells.[1][2][4] This makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in malignancies like prostate and bladder cancer.[5] The following protocols and data provide a framework for assessing the in vitro potency of this compound.

Data Summary: IC50 and GI50 Values of this compound

The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The table below summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values in various cell lines.

| Target/Cell Line | Cancer Type | Parameter | Value (nM) |

| KMT9 (in vitro) | - | IC50 | 50[1][3] |

| PC-3M | Prostate Cancer | GI50 | 150[3] |

| RT-112 | Bladder Cancer | GI50 | 320[1][3][6] |

| J82 | Bladder Cancer | GI50 | 371[1][3][6] |

| DU145 | Prostate Cancer | Proliferation Impaired | - |

| LNCaP-abl | Prostate Cancer | Proliferation Impaired | - |

| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Proliferation Impaired | - |

| 5637 | Bladder Cancer | Proliferation Impaired | - |

| CAL-29 | Bladder Cancer | Proliferation Impaired | - |

| UM-UC-3 | Bladder Cancer | Proliferation Impaired | - |

| HepG2 | Liver Cancer | Not Affected | - |

| PANC-1 | Pancreatic Cancer | Not Affected | - |

Note: Proliferation of DU145, LNCaP-abl, and LNCaP-abl EnzaR cells was reportedly impaired with this compound concentrations ranging from 0.2 to 1 µM.[1][3] In contrast, the proliferation of HepG2 and PANC-1 cells was not affected by this compound.[1][2]

Signaling Pathway of this compound

This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of KMT9, which leads to a reduction in the methylation of histone H4 at lysine 12 (H4K12me1).[1][2] This epigenetic modification results in the downregulation of genes essential for cell cycle progression, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. GEO Accession viewer [ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for KMI169 Treatment in In Vitro Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KMI169 is a potent and selective, first-in-class, small-molecule inhibitor of lysine methyltransferase 9 (KMT9).[1][2][3] KMT9, a protein methyltransferase, plays a crucial role in the epigenetic regulation of gene expression and has been identified as a therapeutic target in various cancers, including prostate, lung, colon, and bladder cancer.[1][3][4][5] this compound functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) and the substrate binding pockets of KMT9.[2][3] By inhibiting the catalytic activity of KMT9, this compound has been shown to downregulate the expression of genes involved in cell cycle regulation, leading to the suppression of tumor cell proliferation.[2][3] Notably, it has demonstrated efficacy in castration- and enzalutamide-resistant prostate cancer cells, highlighting its potential as a novel therapeutic agent in advanced cancers.[2][6]

Mechanism of Action

This compound specifically inhibits KMT9, a histone lysine methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[2] This epigenetic mark is associated with the regulation of gene expression. Inhibition of KMT9 by this compound leads to a reduction in global H4K12me1 levels.[2][3] This, in turn, disrupts the expression of KMT9 target genes that are critical for cell cycle progression.[2] The downstream effect is a potent anti-proliferative activity in sensitive cancer cell lines.[1][2]

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| PC-3M | Prostate Cancer (castration-resistant) | 150 | [3] |

| J82 | Bladder Cancer | 371 | [3] |

| RT-112 | Bladder Cancer | 320 | [3] |

| 5637 | Bladder Cancer | - | [3] |

| CAL-29 | Bladder Cancer | - | [3] |

| UM-UC-3 | Bladder Cancer | - | [3] |

| DU145 | Prostate Cancer (castration-resistant) | - | [3] |

| LNCaP-abl | Prostate Cancer (castration-resistant) | - | [3] |

| LNCaP-abl EnzaR | Prostate Cancer (enzalutamide-resistant) | - | [3] |

Note: Specific GI₅₀ values for 5637, CAL-29, UM-UC-3, DU145, LNCaP-abl, and LNCaP-abl EnzaR were not provided in the search results, but proliferation was noted to be impaired.[3] Proliferation of HepG2 (liver cancer) and PANC-1 (pancreatic cancer) cells was not significantly affected by this compound.[3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Caption: General workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

-

This compound

-

DMSO (vehicle control)

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment: